
1-(Methoxymethyl)-2-nitrobenzene
Overview
Description
1-(Methoxymethyl)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a methoxymethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methoxymethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the rate of nitration and minimize side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxymethyl group can be cleaved under acidic conditions to yield the corresponding benzyl alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: 1-(Methoxymethyl)-2-aminobenzene.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(Methoxymethyl)-2-nitrobenzene, also known as MMC, is a chemical compound with several applications in scientific research, biology, and industry . Research indicates its potential biological activities and uses in medicinal chemistry and environmental science.
Scientific Research Applications
- Chemistry this compound serves as an intermediate in synthesizing more complex organic molecules.
- Biology Derivatives of the compound are studied for their potential biological activities. Studies show that MMC can cause obvious necrosis on leaves and increase active oxygen species in plants .
- Medicine Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
- Industry It is used in the production of dyes, pigments, and other industrial chemicals.
- Electrolyte Applications It is analyzed for properties relevant to electrolyte applications, such as thermal stability, density, viscosity, ionic conductivity, and electrochemical stability .
The molecular formula of this compound is C8H9NO3, and its molecular weight is approximately 181.19 g/mol. The nitro group (-NO2) influences the compound's reactivity and biological interactions.
Pathogenicity of MMC on Plants
The pure compound MMC, when treated at 20 μg/mL, 50 μg/mL, and 100 μg/mL, can cause obvious necrosis on leaves, increase active oxygen species (AOS), and decrease . MMC at concentrations of 5 μg/mL, 10 μg/mL, 20 μg/mL, 50 μg/mL, and 100 μg/mL was used for inoculation on leaves of Nicotiana tabacum, with sterile water as a control . The leaves inoculated with MMC were cultured at 28° for 3 days, and the lesion diameters were measured .
N. tabacum leaves treated with MMC were injected with twenty microliters of MMC at 50 μg/mL and incubated at 25° in dark conditions . The leaves were then washed with distilled water, cut into 2 mm × 1 mm segments, and dissolved with 2.5% glutaraldehyde solution at 4° for 24 hours . After dehydration using ethanol solutions and acetone, the samples were embedded with EPon812 resin, stained, and observed by transmission electron microscopy (TEM) .
The pure compound MMC at concentrations of 5 μg/mL, 10 μg/mL, 20 μg/mL, 50 μg/mL, and 100 μg/mL was tested on leaves to clarify its pathogenicity and virulence . Results indicated that 100 μg/mL of MMC can cause obvious necrosis around the inoculation point on leaves .
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The nitro group can be reduced to an amino group under specific conditions.
- Reduction The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
- Substitution The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
- Substitution Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
- Oxidation 2-nitrobenzaldehyde or 2-nitrobenzoic acid.
- Reduction 1-(Methoxymethyl)-2-aminobenzene.
- Substitution Various substituted benzene derivatives, depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-nitrobenzene involves its ability to undergo various chemical reactions. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The methoxymethyl group can act as a protecting group, allowing for selective reactions at other positions on the benzene ring.
Molecular Targets and Pathways:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Methoxymethyl Group: Serves as a protecting group, allowing for selective functionalization.
Comparison with Similar Compounds
1-(Methoxymethyl)-2-nitrobenzene can be compared with other nitrobenzene derivatives:
1-Nitro-2-methoxybenzene: Similar structure but lacks the methoxymethyl group, leading to different reactivity.
2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a methoxymethyl group, affecting its chemical properties.
1-(Methoxymethyl)-4-nitrobenzene: The nitro group is in a different position, leading to variations in reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a methoxymethyl group and a nitro group on the benzene ring. This combination allows for a wide range of chemical transformations and applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, scientific research, and industrial applications. Its unique combination of functional groups makes it a valuable intermediate in the development of new materials and chemical processes.
Biological Activity
1-(Methoxymethyl)-2-nitrobenzene, a nitro compound, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 181.16 g/mol
- IUPAC Name : this compound
- CAS Number : 12616689
The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to generate reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects. For instance, nitro compounds are known to produce reactive oxygen species (ROS), which can induce oxidative stress in cells.
Antimicrobial Activity
Nitro compounds, including this compound, have demonstrated significant antimicrobial properties:
- Mechanism : Nitro groups are reduced intracellularly to form toxic anions that bind to DNA, causing damage and cell death .
- Case Study : Research indicates that derivatives of nitro compounds exhibit activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. For example, a study reported a new derivative with an inhibition zone diameter of 40.7 mm against Streptococcus mutans .
Antitumor Activity
The potential antitumor activity of nitro compounds has been widely studied:
- Research Findings : A study highlighted that nitro-containing compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the nitro group is crucial for this activity .
- In Vitro Studies : In vitro assays have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, suggesting a promising avenue for cancer treatment .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects:
- Methemoglobinemia Risk : Nitro compounds are associated with methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood. Case reports have documented severe cases following exposure to nitrobenzene derivatives .
- Animal Studies : Toxicological assessments in animal models have indicated adverse effects on hematologic parameters and organ weights following prolonged exposure .
Summary of Biological Activities
Properties
IUPAC Name |
1-(methoxymethyl)-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHJARHVRLTATR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504465 | |
Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38177-30-9 | |
Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.